Methyl 2-([1,1'-biphenyl]-4-sulfinyl)benzoate
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Overview
Description
Methyl 2-([1,1’-biphenyl]-4-sulfinyl)benzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a biphenyl group attached to a sulfinyl group and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-([1,1’-biphenyl]-4-sulfinyl)benzoate typically involves the esterification of the corresponding benzoic acid derivative with methanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid . Another method involves the use of diazomethane, where the benzoic acid reacts with diazomethane in an ether solution to produce the ester .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-([1,1’-biphenyl]-4-sulfinyl)benzoate can undergo various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles such as amines or alcohols.
Major Products Formed
Oxidation: Formation of the corresponding sulfone.
Reduction: Formation of the corresponding sulfide.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
Methyl 2-([1,1’-biphenyl]-4-sulfinyl)benzoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 2-([1,1’-biphenyl]-4-sulfinyl)benzoate involves its interaction with specific molecular targets and pathways. The sulfinyl group can participate in redox reactions, influencing cellular oxidative stress pathways. Additionally, the biphenyl group can interact with hydrophobic pockets in proteins, potentially modulating their activity .
Comparison with Similar Compounds
Similar Compounds
Methyl benzoate: An ester with a simpler structure, lacking the biphenyl and sulfinyl groups.
Ethyl benzoate: Similar to methyl benzoate but with an ethyl group instead of a methyl group.
Propyl benzoate: Another ester with a propyl group.
Uniqueness
Methyl 2-([1,1’-biphenyl]-4-sulfinyl)benzoate is unique due to the presence of both the biphenyl and sulfinyl groups, which confer distinct chemical and biological properties. These structural features make it a valuable compound for various applications in research and industry.
Properties
CAS No. |
919089-30-8 |
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Molecular Formula |
C20H16O3S |
Molecular Weight |
336.4 g/mol |
IUPAC Name |
methyl 2-(4-phenylphenyl)sulfinylbenzoate |
InChI |
InChI=1S/C20H16O3S/c1-23-20(21)18-9-5-6-10-19(18)24(22)17-13-11-16(12-14-17)15-7-3-2-4-8-15/h2-14H,1H3 |
InChI Key |
SESBOXFLJCAZOG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC=C1S(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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